molecular formula C15H15NO B1362422 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol CAS No. 33821-28-2

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

Cat. No. B1362422
CAS RN: 33821-28-2
M. Wt: 225.28 g/mol
InChI Key: UMZBCFICQFILIB-UHFFFAOYSA-N
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Description

“2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H15NO1. It is used in biochemical research2.



Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction of a suitable aldehyde and primary amine3. However, specific synthesis methods for “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” were not found in the available resources.



Molecular Structure Analysis

The molecular structure of “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” is characterized by the presence of an imine group (C=N) and a phenol group (Ar-OH) where Ar represents an aromatic ring1.



Chemical Reactions Analysis

Specific chemical reactions involving “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” were not found in the available resources. However, Schiff bases like this compound are known to participate in various chemical reactions, often acting as ligands to form complexes with metal ions3.



Physical And Chemical Properties Analysis

The molecular weight of “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” is 225.28 g/mol1. Other physical and chemical properties were not found in the available resources.


Scientific Research Applications

Optoelectronic Properties and Bioactivity

  • Synthesis and Characterization : Imine compounds, including derivatives of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, have been synthesized and characterized for their crystal structure and optoelectronic properties. These studies involve a combination of experimental and computational techniques, providing insights into molecular structure and potential bioactivity, especially against proteins of SARS-CoV-2 (Ashfaq et al., 2022).

Enol-Keto Tautomerism and Spectroscopic Properties

  • Theoretical and Experimental Investigation : The molecular structure and spectroscopic properties of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol have been explored through X-ray diffraction, FT-IR, and UV–vis spectroscopy. The study delves into enol-keto tautomerism and analyzes various electronic and structural properties of the compound (Demircioğlu et al., 2014).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Schiff base compounds, including derivatives similar to 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies show the potential of these compounds in protecting metal surfaces from corrosion (Küstü et al., 2007).

Schiff Base Ligands and Metal Complexes

  • DNA and Plasma Protein Probing : Schiff base ligands derived from compounds similar to 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol have been used to create metal(II) complexes. These complexes are studied for their interaction with DNA and plasma proteins, suggesting potential applications in biomedical research and drug development (Rani et al., 2020).

Mixed Ligand Complexes and Stability

  • Stability Constants in Metal Complexes : Research on mixed ligand complexes involving derivatives of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol has been conducted, focusing on their stability constants with various metal ions. Such studies are crucial in understanding the coordination chemistry of these compounds (Mapari, 2017).

Safety And Hazards

Specific safety and hazard information for “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” was not found in the available resources. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” could involve further research into its potential biological activities and its use in the synthesis of metal complexes3. However, specific future directions were not found in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-[(3,4-dimethylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBCFICQFILIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

CAS RN

33821-28-2
Record name NSC132531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Salim, MN Tahir, MA Munawar, M Shahid… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C15H14ClNO, which is isostructural with its bromo analogue [Tahir et al. (2012). Acta Cryst., E68, o2730], the dihedral angle between the planes of the aromatic …
Number of citations: 10 scripts.iucr.org
MN Tahir, AH Khan, MI Tariq, I Hussain… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C15H14BrNO, the dihedral angle between the aromatic rings is 4.10 (11) and the molecule is close to planar (rms deviation for the non-H atoms = 0.053 Å). An …
Number of citations: 2 scripts.iucr.org
M Salim, MN Tahir, MA Munawar, M Shahida… - academia.edu
In the title compound, C15H14ClNO, which is isostructural with its bromo analogue [Tahir et al.(2012). Acta Cryst., E68, o2730], the dihedral angle between the planes of the aromatic …
Number of citations: 0 www.academia.edu
ERT Tiekink, M Weil - Acta Cryst, 2012 - researchgate.net
In the title compound, C15H14BrNO, the dihedral angle between the aromatic rings is 4.10 (11) and the molecule is close to planar (rms deviation for the non-H atoms= 0.053 A). An …
Number of citations: 0 www.researchgate.net

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